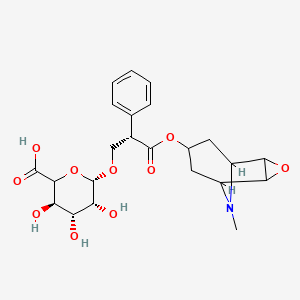

Scopolamine beta-D-Glucuronide

説明

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II biotransformation pathway responsible for the metabolism of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin. nih.govwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipathways.orgjove.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are concentrated in the liver but also present in other major organs such as the intestine and kidneys. nih.govwikipedia.org

The primary significance of glucuronidation lies in its ability to dramatically increase the water solubility and molecular weight of xenobiotics. longdom.orguomus.edu.iq By attaching the highly polar glucuronic acid group, which is ionized at physiological pH, the resulting glucuronide conjugate becomes more hydrophilic and is readily marked for excretion from the body. nih.govuomus.edu.iq This conversion is generally considered a detoxification process, as it often terminates the pharmacological activity of the parent compound and facilitates its removal. longdom.orguomus.edu.iq

Role of Glucuronide Conjugates in Drug Disposition and Excretion

Once formed, glucuronide conjugates are typically anionic and have limited ability to passively diffuse across cell membranes. frontiersin.org Their disposition and ultimate excretion are therefore highly dependent on transport proteins. nih.govfrontiersin.org Efflux transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), play a crucial role in moving these conjugates out of cells and into bile or urine. frontiersin.orghelsinki.fi

The increased water solubility of glucuronides facilitates their elimination from the body, primarily through two routes: renal excretion into urine or biliary excretion into feces. msdmanuals.comwikipedia.org The specific pathway often depends on the molecular weight of the conjugate. In some cases, glucuronides excreted in the bile can be hydrolyzed by bacterial β-glucuronidases in the intestine, releasing the parent drug which can then be reabsorbed. This process, known as enterohepatic recycling, can prolong the presence of the drug in the body. nih.gov

Overview of Scopolamine (B1681570) as a Parent Compound in Metabolism Studies

Scopolamine is a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family. drugbank.comnih.gov Structurally, it is closely related to atropine (B194438). tandfonline.com Due to its chemical properties, it serves as a significant parent compound in metabolic studies. Scopolamine undergoes extensive metabolism, primarily in the liver, before excretion. drugbank.comunnes.ac.id

While multiple metabolic pathways for scopolamine exist, including oxidative demethylation by cytochrome P450 (CYP) enzymes like CYP3A, conjugation is a dominant route. unnes.ac.idmdpi.com Specifically, the formation of glucuronide and sulfate (B86663) conjugates is a major metabolic fate for scopolamine. drugbank.comnih.govunnes.ac.id Studies have shown that after administration, a significant portion of scopolamine is recovered from urine as conjugated metabolites. nih.govhhs.gov Research involving the enzymatic hydrolysis of urine samples with β-glucuronidase has demonstrated a substantial increase in the concentration of free scopolamine, indicating that Scopolamine beta-D-Glucuronide is a key metabolite in humans. nih.govnih.gov The metabolism of scopolamine can be highly species-specific, with different patterns of metabolites observed in various animal models. tandfonline.com

Research Findings on this compound

Detailed analysis confirms that glucuronidation is a pivotal pathway in the clearance of scopolamine. The resulting metabolite, this compound, is a product of the conjugation of the parent drug with glucuronic acid.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 17660-02-5 | scbt.comsynzeal.com |

| Molecular Formula | C₂₃H₂₉NO₁₀ | scbt.com |

| Molecular Weight | 479.48 g/mol | scbt.com |

| Alternate Names | Scopolamine O-β-D-glucuronide, (-)-Scopolamine 9′-glucuronide | scbt.com |

In human studies, the importance of this pathway is evident. After intravenous administration of scopolamine, treatment of urine samples with beta-glucuronidase and sulfatase led to an increase in recovered scopolamine from approximately 3% to 30% of the dose. nih.govhhs.gov Similarly, a study in parturients found that urinary concentrations of scopolamine and/or its active metabolites were, on average, seven times higher after incubation with β-glucuronidase, confirming that glucuronide conjugation is a significant metabolic route. nih.gov These findings collectively underscore that a substantial fraction of scopolamine is eliminated as its glucuronide conjugate. unl.edu

Table of Compounds

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Aposcopolamine (B190597) |

| Aponorscopolamine |

| Atropine |

| Bilirubin |

| Norscopolamine |

| Scopolamine |

| This compound |

| Tropic acid |

Structure

3D Structure

特性

CAS番号 |

17660-02-5 |

|---|---|

分子式 |

C23H29NO10 |

分子量 |

479.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1 |

InChIキー |

NIZFCRZRBBERQF-UPLDFCNLSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

異性体SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

正規SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

同義語 |

(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid; (-)-Scopolamine 9’-glucuronide; Scopolamine O-β-D-glucuronide; _x000B_ |

製品の起源 |

United States |

Biotransformation Pathways of Scopolamine Leading to Glucuronide Formation

Identification of Scopolamine (B1681570) Glucuronide as a Key Metabolite

The significance of glucuronidation in scopolamine metabolism has been established through various studies. In humans, scopolamine is extensively metabolized, with less than 5% of the parent drug being excreted unchanged in the urine. fda.gov The primary metabolites are identified as various glucuronide and sulfide (B99878) conjugates. drugbank.comsmolecule.com

Research involving the enzymatic hydrolysis of scopolamine metabolites from human urine provides strong evidence for the importance of glucuronide conjugation. Following intravenous administration, the recovery of scopolamine in urine increased significantly, from about 3% to approximately 30% of the dose, after treatment with beta-glucuronidase and sulfatase. nih.govhhs.gov This demonstrates that a substantial portion of scopolamine is excreted as glucuronide and sulfate (B86663) conjugates. Further studies have confirmed that beta-glucuronide or sulfate conjugation is a major metabolic pathway for scopolamine. nih.gov In rat urine, glucuronide conjugates of the parent drug, as well as its metabolites like norscopolamine and hydroxyscopolamine, have been identified. nih.gov

Table 1: Identified Metabolites of Scopolamine in Rat Urine

| Metabolite Category | Specific Metabolites Identified |

| Parent Drug Conjugates | Scopolamine beta-D-Glucuronide, Scopolamine sulfate conjugate |

| Metabolite Conjugates | Norscopolamine glucuronide, Norscopolamine sulfate conjugate, Hydroxyscopolamine glucuronide, Hydroxyscopolamine sulfate conjugate |

| Other Metabolites | Norscopine, Scopine, Tropic acid, Aponorscopolamine, Aposcopolamine (B190597), Norscopolamine, Hydroxyscopolamine, Hydroxyscopolamine N-oxide, p-hydroxy-m-methoxyscopolamine, Trihydroxyscopolamine, Dihydroxy-methoxyscopolamine, Hydroxyl-dimethoxyscopolamine |

| Source: nih.gov |

Enzymatic Mechanisms of Glucuronide Conjugation

The conjugation of scopolamine with glucuronic acid is a Phase II metabolic reaction catalyzed by a specific family of enzymes. jaypeedigital.com This process, known as glucuronidation, enhances the water solubility of scopolamine, thereby aiding its renal elimination. nih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Activity in Scopolamine Glucuronidation

The enzymes responsible for glucuronidation are the Uridine Diphosphate Glucuronosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate like scopolamine. nih.govnih.gov While the specific UGT isoforms involved in scopolamine metabolism have not been definitively identified in all studies, the UGT enzyme family is known to be crucial for the metabolism of a wide array of compounds. fda.govdrugbank.comsmolecule.compharmacompass.com The UGT1A and UGT2B subfamilies are particularly important for drug metabolism in humans. nih.gov

Cofactor Requirements for Glucuronide Formation

The enzymatic reaction of glucuronidation is dependent on the presence of a specific high-energy cofactor. This essential cofactor is Uridine diphosphate glucuronic acid (UDPGA). nih.govfrontiersin.org During the reaction, the UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the scopolamine molecule, resulting in the formation of this compound and UDP. frontiersin.org The formation of a ternary complex between the enzyme, the substrate (scopolamine), and the cofactor (UDPGA) is a prerequisite for the conjugation to occur. nih.gov

Oxidative Demethylation Preceding or Concomitant with Glucuronidation

Prior to or alongside glucuronidation, scopolamine can undergo Phase I metabolic reactions, with oxidative demethylation being a notable pathway. drugbank.comsmolecule.compharmacompass.comunnes.ac.id This initial biotransformation is primarily mediated by the cytochrome P450 enzyme system. mdpi.comnih.gov

Involvement of Cytochrome P450 Enzymes (e.g., CYP3A subfamily) in Scopolamine Metabolism Prior to Glucuronidation

In vitro studies have pointed to the involvement of the Cytochrome P450 3A (CYP3A) subfamily in the oxidative demethylation of scopolamine. drugbank.comsmolecule.comnih.govpharmacompass.comunnes.ac.id Specifically, CYP3A4 is suggested to be a key enzyme in this process. drugbank.comsmolecule.compharmacompass.comwikipedia.org This is supported by findings that co-administration of scopolamine with grapefruit juice, a known inhibitor of CYP3A4, significantly alters its pharmacokinetics. drugbank.comsmolecule.comnih.govpharmacompass.com This inhibition leads to an increased bioavailability of scopolamine, indicating a reduction in its metabolism. nih.gov The demethylation of scopolamine by CYP3A enzymes can lead to the formation of metabolites such as norscopolamine, which can then undergo further conjugation reactions like glucuronidation. nih.govunnes.ac.idmdpi.com

Table 2: Key Enzymes in Scopolamine Metabolism

| Metabolic Pathway | Enzyme Family | Specific Enzyme (Subfamily) | Role |

| Oxidative Demethylation | Cytochrome P450 | CYP3A (specifically CYP3A4) | Catalyzes the initial Phase I metabolism of scopolamine. drugbank.comsmolecule.comnih.govpharmacompass.comunnes.ac.idwikipedia.org |

| Glucuronidation | Uridine Diphosphate Glucuronosyltransferases | UGTs | Catalyzes the Phase II conjugation of scopolamine and its metabolites with glucuronic acid. nih.govfrontiersin.orgnih.gov |

| Source: drugbank.comsmolecule.comnih.govnih.govfrontiersin.orgnih.govpharmacompass.comunnes.ac.idwikipedia.org |

Enzymatic Hydrolysis and Deconjugation of Scopolamine Beta D Glucuronide

Role of Beta-Glucuronidase in the Cleavage of Glucuronide Conjugates

Beta-glucuronidase is a crucial enzyme in the hydrolysis of glucuronide conjugates, including Scopolamine (B1681570) beta-D-Glucuronide. nih.govontosight.ai This enzymatic action reverses the phase II metabolism that initially conjugates scopolamine with glucuronic acid to facilitate its excretion. nih.govmicroba.com The cleavage of the glucuronide bond by beta-glucuronidase regenerates the parent scopolamine molecule, which can then be reabsorbed into circulation. microba.com

Sources of Beta-Glucuronidase Activity

The activity of beta-glucuronidase originates from both endogenous and microbial sources, each contributing to the deconjugation of glucuronides.

Endogenous Enzymes: Beta-glucuronidase is a lysosomal enzyme found in various human tissues. rupahealth.comresearchgate.net The liver is a primary site of this endogenous enzyme activity. nih.gov Bovine liver, for instance, is a known source of beta-glucuronidase. sigmaaldrich.com

Gut Microbiota: A significant source of beta-glucuronidase activity is the gut microbiota. nih.govrupahealth.com A wide array of bacterial phyla typically found in the human gut, including Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria, produce these enzymes. nih.govucc.ie These microbial beta-glucuronidases play a substantial role in the metabolism of various compounds, including drugs and their metabolites. nih.govfrontiersin.org The conservation of this enzyme across major gastrointestinal bacterial phyla highlights its importance in the gut's chemical environment. ucc.ie

The following table provides a summary of the primary sources of beta-glucuronidase activity:

Table 1: Primary Sources of Beta-Glucuronidase Activity| Source Category | Specific Examples | Key Characteristics |

|---|---|---|

| Endogenous | Liver, Human Seminal Plasma | Present in various human tissues; lysosomal in nature. rupahealth.comresearchgate.netnih.gov |

| Gut Microbiota | Firmicutes, Bacteroidetes, Verrucomicrobia, Proteobacteria | Produced by a diverse range of gut bacteria; significant impact on drug metabolism. nih.govucc.ie |

Conditions Affecting Beta-Glucuronidase Activity

The efficiency of beta-glucuronidase in hydrolyzing glucuronide conjugates is influenced by several factors, most notably pH and incubation time.

pH: The optimal pH for beta-glucuronidase activity can vary depending on the source of the enzyme. For example, beta-glucuronidase from E. coli has an optimal pH of 7.0. imcstips.com In contrast, the enzyme from abalone shows peak activity at a more acidic pH of 4.5. imcstips.com The major form of beta-glucuronidase from human seminal plasma exhibits dual optimum pH at 4.3 and 4.7. nih.gov For the enzyme derived from Lactobacillus gasseri, the optimal pH for activity is 6.0. researchgate.net

Incubation Time: The duration of incubation significantly affects the extent of hydrolysis. Studies have shown that increasing the incubation time can lead to a more complete deconjugation of metabolites. nih.gov For instance, recombinant β-glucuronidases have demonstrated efficient hydrolysis of many glucuronides within 5 to 60 minutes, while others, like that from Helix pomatia, may require up to 24 hours for similar efficiency. mdpi.com

The table below illustrates the impact of pH on the activity of beta-glucuronidase from different sources.

Table 2: Optimal pH for Beta-Glucuronidase from Various Sources| Enzyme Source | Optimal pH | Reference |

|---|---|---|

| E. coli | 7.0 | imcstips.com |

| Abalone | 4.5 | imcstips.com |

| Human Seminal Plasma | 4.3 and 4.7 | nih.gov |

| Lactobacillus gasseri | 6.0 | researchgate.net |

| Clostridium perfringens | 5.0 | nih.gov |

Contribution of Sulfatase Activity to Scopolamine Metabolite Deconjugation

While glucuronidation is a primary metabolic pathway for scopolamine, sulfation also plays a role. unnes.ac.id Consequently, sulfatase enzymes are also involved in the deconjugation of scopolamine metabolites. Research indicates that after treating human urine samples with both beta-glucuronidase and sulfatase, the recovery of scopolamine increases significantly, from about 3% to approximately 30% of the administered dose. nih.govresearchgate.nethhs.gov This suggests that both glucuronide and sulfate (B86663) conjugates of scopolamine are formed and subsequently hydrolyzed.

Enzyme preparations from molluscan sources, such as Helix pomatia, are known to contain both beta-glucuronidase and sulfatase activity. sigmaaldrich.com This dual activity makes them effective for hydrolyzing both types of conjugates. sigmaaldrich.com However, the efficiency of sulfatase hydrolysis can be limited in some cases. escholarship.org

Analytical Methodologies for the Characterization and Quantification of Scopolamine Glucuronides

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating scopolamine (B1681570) and its glucuronide metabolite from complex biological samples, paving the way for their accurate detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the analysis of scopolamine and its metabolites. capes.gov.brnih.govhhs.gov This technique is frequently utilized for pharmacokinetic studies due to its ability to accurately measure low concentrations of the drug and its conjugates in various biological fluids like plasma, urine, and feces. hhs.govresearchgate.netoup.com

Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous determination of scopolamine and other tropane (B1204802) alkaloids. researchgate.net These methods often involve a reversed-phase C18 column for separation, with a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) or formic acid buffer solution. capes.gov.brnih.govhhs.gov The detection is commonly performed using an on-line MS/MS system in the positive ion mode. nih.govpensoft.net For instance, a validated LC-MS/MS method for scopolamine in human plasma demonstrated linearity over a concentration range of 3.03–315.76 pg/mL. pensoft.netpensoft.net Another study reported a lower limit of quantification (LLOQ) as low as 0.2 ng/mL for scopolamine when using a tandem instrument. researchgate.net

The sample preparation for LC-MS/MS analysis typically involves solid-phase extraction (SPE) or liquid-liquid extraction to clean up the samples and concentrate the analytes. hhs.govmdpi.com Enzymatic hydrolysis, often using β-glucuronidase, is a critical step to cleave the glucuronide moiety from scopolamine, allowing for the quantification of the total scopolamine concentration after conjugation. hhs.govmdpi.com Studies have shown that the recovery of scopolamine in human urine significantly increases after treatment with β-glucuronidase. hhs.gov

Table 1: Selected LC-MS/MS Methods for Scopolamine Analysis

| Analyte(s) | Matrix | Extraction Method | Chromatographic Column | LLOQ | Reference |

| Scopolamine and 18 metabolites | Rat urine | LLE and SPE | Reversed-phase C18 | Not specified | nih.gov |

| Scopolamine | Human plasma | LLE | Cyano bonded phase | 3.03 pg/mL | pensoft.netpensoft.net |

| Scopolamine, Atropine (B194438), Anisodamine | Blood and Urine | LLE | Allure PFP propyl | 0.02-0.05 ng/mL | researchgate.net |

| Scopolamine | Rat plasma and brain | Not specified | ZORBAX Eclipse Plus C18 | 2 ng/mL | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the identification of scopolamine and its metabolites. researchgate.netresearchgate.net However, a significant challenge with GC-MS analysis of tropane alkaloids like scopolamine is their thermal instability. nih.govresearchgate.net At the high temperatures typically used in the GC inlet, scopolamine can degrade, leading to the formation of products like aposcopolamine (B190597) and scopine. nih.govresearchgate.net This degradation can result in underestimation or even failure to detect the parent compound. nih.gov

To mitigate this issue, researchers have systematically studied the temperature-related degradation of scopolamine in the GC-MS inlet. nih.govresearchgate.net It has been demonstrated that by lowering the inlet temperature to around 250 °C, the degradation can be minimized, allowing for the detection and identification of the intact scopolamine molecule. nih.govresearchgate.net Despite the challenges, GC-MS remains a valuable tool, particularly in toxicological screening where the identification of degradation products can indicate the presence of scopolamine in a sample. nih.gov

Structural Elucidation Techniques for Glucuronide Metabolites

The definitive identification of metabolites like scopolamine glucuronide requires sophisticated structural elucidation techniques.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of metabolites. researchgate.net Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can achieve very high resolving power, which is crucial for distinguishing between compounds with very similar masses. nih.gov The accurate mass measurements provided by HRMS, often in conjunction with tandem mass spectrometry (MS/MS) experiments, are essential for the putative identification of unknown metabolites in complex biological matrices. uvic.ca

Comparison of Molecular Masses and Fragmentation Patterns

The structural elucidation of scopolamine metabolites, including the glucuronide conjugate, heavily relies on the comparison of their molecular masses and MS/MS fragmentation patterns with those of the parent drug. capes.gov.brnih.govhhs.gov In tandem mass spectrometry, the precursor ion (the ionized metabolite) is selected and fragmented to produce a characteristic spectrum of product ions.

For scopolamine glucuronide, a common fragmentation pathway involves the neutral loss of the glucuronide moiety (C6H8O6), resulting in a product ion corresponding to the aglycone (scopolamine). nih.gov This specific neutral loss of 176.0321 Da is a key indicator for the presence of a glucuronide conjugate. nih.gov By analyzing the full scan MSn spectra, researchers can identify changes in molecular mass (ΔM) and characteristic fragment ions that provide structural information about the metabolite. capes.gov.brnih.govhhs.gov For instance, the MS/MS spectrum of scopolamine itself shows characteristic fragment ions that can be compared to those observed in the spectrum of its glucuronide metabolite after the loss of the glucuronic acid group.

Radioreceptor Assays for Scopolamine and Active Metabolites

Radioreceptor assays (RRAs) offer a highly sensitive method for quantifying scopolamine and its pharmacologically active metabolites. nih.gov This technique is based on the principle of competitive binding, where the drug in a sample competes with a radiolabeled ligand for binding to specific receptors. nih.govresearchgate.net For scopolamine, which acts as a muscarinic receptor antagonist, the assay typically uses a radiolabeled form of a muscarinic antagonist, such as [N-methyl-3H]scopolamine. ics.org

A significant advantage of the RRA is its ability to measure the total anticholinergic activity of scopolamine and any of its metabolites that retain affinity for the muscarinic receptor. The assay has been successfully used to measure scopolamine concentrations in plasma and urine with a very low absolute detection limit, in the range of picograms. nih.gov This high sensitivity is particularly valuable for pharmacokinetic studies where drug concentrations can be very low. nih.gov

Sample Preparation Techniques for Glucuronide Analysis

The accurate quantification of Scopolamine beta-D-Glucuronide and its parent compound, scopolamine, in biological matrices necessitates robust sample preparation to remove interfering endogenous substances. The choice of technique depends on the matrix (e.g., plasma, urine, feces), the required level of cleanliness, and the analytical method to be employed. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. hhs.gov For the analysis of glucuronide conjugates, a preliminary enzymatic hydrolysis step is often essential. hhs.govresearchgate.net This step uses enzymes like β-glucuronidase to cleave the glucuronic acid moiety from the parent drug, allowing for the measurement of total (conjugated and unconjugated) scopolamine. researchgate.netunl.edunih.gov The concentration of the glucuronide is then typically determined by subtracting the concentration of free scopolamine in an unhydrolyzed sample from the total concentration in the hydrolyzed sample. unl.edu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For scopolamine analysis, LLE is valued for its ability to provide high selectivity and a cleaner sample matrix compared to methods like direct protein precipitation. pensoft.net

In a typical LLE procedure for scopolamine in human plasma, the sample is first made alkaline, for example, by adding a sodium hydroxide (B78521) (NaOH) solution. pensoft.net An organic extraction solvent is then added to isolate the analyte from the aqueous matrix. pensoft.net A common solvent mixture used is ethyl acetate and n-hexane (e.g., in a 70:30 ratio). pensoft.net After vigorous mixing and centrifugation to separate the layers, the organic phase containing the scopolamine is collected. pensoft.net Research on isolating scopolamine from plant materials using LLE with ethyl acetate has reported absolute extraction recoveries ranging from 52% to 73%. nih.gov A study on human plasma demonstrated a mean recovery of 78.63% for scopolamine using an LLE method. pensoft.net LLE has also been applied to clean up rat feces samples for metabolite analysis. hhs.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample by passing the sample through a solid sorbent. It is a versatile method for cleaning up complex biological samples like urine and plasma prior to analysis. hhs.govunl.edu

For the analysis of scopolamine and its metabolites, including glucuronides, various SPE cartridges are employed. Reversed-phase C18 cartridges have been successfully used to clean up rat urine samples. hhs.govsci-hub.st In other applications, strong cation-exchange (SCX) SPE columns are utilized for the enrichment of tropane alkaloids. researchgate.net Mixed-mode SPE columns, such as Bond Elut Certify which have both nonpolar and cation-exchange functionalities, are also effective. researchgate.net

A critical step before SPE when analyzing for scopolamine glucuronide is the enzymatic hydrolysis of the urine sample to cleave the conjugate. researchgate.netunl.edu After hydrolysis, the sample is passed through the SPE column. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. sci-hub.st The choice of wash solutions can be optimized to separate the drug from its metabolites. sci-hub.st For instance, over 90% of hyoscine (scopolamine) was eluted from a C-18 SPE column in the first milliliter of 50% methanol, while less than 5% of the metabolite apohyoscine (B1205349) was present in the same fraction. sci-hub.st

The efficiency of SPE can be quite high, with studies reporting specific recovery values.

Table 1: Solid-Phase Extraction Recovery of Scopolamine

| Analyte Concentration | Extraction Recovery (%) | Source |

|---|---|---|

| 100 pg/mL | 77.2% | unl.edu |

| 1000 pg/mL | 86.4% | unl.edu |

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma or serum, which can interfere with analysis. sci-hub.stnih.gov This technique is often used when analyte concentrations are high enough that a less rigorous cleanup is sufficient. sci-hub.st The method involves adding a precipitating agent, such as an organic solvent or a strong acid, to the sample. sci-hub.stnih.gov

For scopolamine analysis in plasma, protein precipitation with organic solvents is common. hhs.govresearchgate.net Acetonitrile is frequently used to precipitate proteins from human plasma samples before LC-MS/MS analysis. unl.eduresearchgate.netresearchgate.net Methanol is another solvent used for this purpose, particularly in studies involving rat plasma. hhs.gov The selection of the solvent can be crucial, as acetonitrile, methanol, or acetone (B3395972) may be preferred if the analyte is unstable in acidic conditions. sci-hub.st After adding the solvent, the sample is centrifuged, and the clear supernatant containing the analyte is collected for injection into the analytical system. sci-hub.st While effective for removing the bulk of proteins, this method may result in a less clean extract compared to LLE or SPE, as some matrix components may remain soluble in the supernatant. pensoft.net

Table 2: Summary of Sample Preparation Techniques for Scopolamine and its Glucuronide

| Technique | Matrix | Reagents/Sorbents | Key Findings/Recovery | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl acetate/n-hexane (70:30), NaOH | Provides cleaner matrix than protein precipitation; Recovery: 78.63% | pensoft.net |

| Solid-Phase Extraction (SPE) | Rat Urine | C18 cartridges | Effective cleanup for metabolite analysis. | hhs.gov |

| Solid-Phase Extraction (SPE) | Human Urine | Not specified, preceded by β-glucuronidase incubation | Recovery: 77.2% (at 100 pg/mL) and 86.4% (at 1000 pg/mL) | unl.edu |

| Protein Precipitation | Rat Plasma | Methanol | Used for sample cleanup in metabolite investigation. | hhs.gov |

| Protein Precipitation | Human Plasma | Acetonitrile | Used for simultaneous determination of atropine and scopolamine. | researchgate.netresearchgate.net |

In Vitro and in Vivo Research Models for Scopolamine Glucuronide Metabolism Studies

In Vitro Models for Studying Glucuronidation and Hydrolysis

In vitro models provide a controlled environment to investigate specific metabolic reactions, such as the conjugation of scopolamine (B1681570) with glucuronic acid and the subsequent hydrolysis of the resulting glucuronide.

Liver homogenates and microsomal fractions are primary tools for studying phase II metabolism, including glucuronidation. The UDP-glucuronosyltransferases (UGTs), the enzymes responsible for this conjugation, are primarily located in the endoplasmic reticulum of liver cells. nih.gov

To facilitate the access of the substrate to the active site of these membrane-bound enzymes, in vitro assays often require disruption of the microsomal membrane. nih.gov This is typically achieved through the use of detergents or pore-forming peptides like alamethicin (B1591596). nih.govdoi.org Studies have utilized both human and rat liver microsomes to investigate the glucuronidation of various compounds, providing a basis for understanding scopolamine's conjugation pathways. evotec.comresearchgate.net For instance, research on other substrates has shown that treatment of microsomes with alamethicin can significantly increase the rate of glucuronide formation compared to untreated microsomes. nih.gov

Table 1: Key Components in Liver Microsomal Incubation for Glucuronidation Studies

| Component | Function |

| Liver Microsomes | Source of UDP-glucuronosyltransferase (UGT) enzymes. |

| Scopolamine | The substrate to be glucuronidated. |

| UDPGA (Uridine 5'-diphosphoglucuronic acid) | The co-substrate that donates the glucuronic acid moiety. |

| Alamethicin or Detergent | To permeabilize the microsomal membrane and allow substrate access to the UGT active site. nih.gov |

| Buffer Solution | To maintain optimal pH for the enzymatic reaction. |

| Magnesium Chloride (MgCl2) | Often included as a cofactor for UGT activity. nih.gov |

The gut microbiota plays a significant role in the metabolism of many xenobiotics, including the hydrolysis of glucuronide conjugates. nih.govnih.gov Bacterial β-glucuronidases can cleave the glucuronic acid from the parent compound, a process that can lead to its reabsorption and enterohepatic circulation. nih.gov

In vitro models using fecal homogenates or specific bacterial cultures are employed to study the role of intestinal flora in the hydrolysis of Scopolamine beta-D-Glucuronide. nih.govmdpi.com These systems allow researchers to assess the stability of the glucuronide in the gut environment and to identify the bacterial species capable of its hydrolysis. The experimental conditions in these models, such as pH and the freshness of the fecal samples, can significantly impact the observed enzymatic activity. mdpi.com

Recombinant enzyme systems offer a more defined approach to studying metabolism by utilizing specific UGT isoforms or β-glucuronidases. nih.gov This allows for the identification of the specific enzymes responsible for the glucuronidation of scopolamine or the hydrolysis of its glucuronide conjugate.

Recent studies have highlighted the efficiency of recombinant β-glucuronidases for the hydrolysis of glucuronides in biological samples. nih.gov These enzymes can offer faster and more efficient hydrolysis at lower temperatures compared to enzymes derived from other sources like mollusks or bovine liver. nih.gov For example, some recombinant enzymes have demonstrated efficient hydrolysis of various glucuronides within minutes. nih.gov

In Vivo Animal Models for Metabolic Profiling (e.g., rat studies)

In vivo animal models are indispensable for understanding the complete metabolic fate of scopolamine, including absorption, distribution, metabolism, and excretion of its glucuronide metabolite.

Following the administration of scopolamine to animal models, various biological matrices are collected and analyzed to identify and quantify the parent drug and its metabolites. nih.govnih.gov Urine is a primary matrix for identifying excreted metabolites, including glucuronide conjugates. nih.govnih.govnih.gov Feces can provide information on biliary excretion and the role of gut metabolism. Plasma analysis helps to understand the pharmacokinetic profile of scopolamine and its glucuronide.

A study on rats identified at least 18 metabolites of scopolamine in urine, including glucuronide conjugates of the parent drug, norscopolamine, and hydroxyscopolamine. nih.gov The detection of these conjugates often requires an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronic acid, allowing for the detection of the parent aglycone. nih.govnih.gov

Table 2: Biological Matrices Used in Scopolamine Glucuronide Metabolic Studies

| Biological Matrix | Information Provided |

| Urine | Primary route of excretion for scopolamine and its metabolites, including glucuronides. nih.govnih.gov |

| Feces | Indicates biliary excretion and the extent of enterohepatic circulation of metabolites. |

| Plasma/Blood | Provides pharmacokinetic data on the absorption, distribution, and elimination of scopolamine and its glucuronide. |

| Bile | Direct measurement of biliary excretion of glucuronide conjugates. |

Metabolic pathways can vary significantly between species, making comparative studies essential for extrapolating animal data to humans. nih.gov Research on scopolamine metabolism has been conducted in several species, including rats, mice, guinea pigs, and rabbits, revealing notable species-specific differences. nih.gov

For instance, one study found that the excretion of glucuronide conjugates of scopolamine and norscopolamine was significantly higher in mice compared to rats, guinea pigs, and rabbits. nih.gov In contrast, the major metabolites in rats were identified as phenolic metabolites. nih.gov These findings underscore the importance of selecting appropriate animal models for toxicological and pharmacological studies and highlight the diversity in drug metabolism across different species.

Theoretical Considerations in Glucuronide Metabolism

Stereochemical Aspects of Glucuronide Formation

The formation of Scopolamine (B1681570) beta-D-Glucuronide is intrinsically linked to the stereochemistry of the parent molecule, L-(-)-scopolamine. nih.gov The enzymatic processes governing metabolism are often stereoselective, meaning they can differentiate between enantiomers—mirror-image isomers of a chiral compound. nih.gov While specific studies detailing the stereoselectivity of the UDP-glucuronosyltransferase (UGT) enzymes for scopolamine are not extensively documented, the principle of stereoselectivity in drug metabolism is well-established. nih.govnih.gov

The naturally occurring and pharmacologically active form of scopolamine is the L-(-)-isomer. nih.gov The glucuronidation reaction occurs at a specific site on this isomer, resulting in a conjugate with a defined three-dimensional structure. The chemical name for this metabolite, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((S)-3-(((1R,2S,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid, precisely describes this stereochemical configuration. The "beta-D" designation refers to the specific anomeric form of the attached glucuronic acid. This inherent specificity underscores that the UGT enzymes responsible for this reaction recognize and act upon the specific spatial arrangement of the L-(-)-scopolamine molecule.

Factors Influencing Glucuronidation Efficiency

The efficiency of scopolamine glucuronidation is dependent on several biochemical and physiological factors. The primary determinants are the activity and availability of the UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation reaction. researchgate.net

Enzyme Activity: UGTs are a superfamily of enzymes, with various isoforms exhibiting different substrate specificities and expression levels in tissues like the liver, which is a primary site of drug metabolism. researchgate.netdrugbank.comnih.gov While the specific UGT isoforms responsible for scopolamine glucuronidation have not been definitively identified in the literature, the UGT1A and UGT2B subfamilies are known to be the main catalysts for drug glucuronidation. nih.govcriver.com The kinetic properties of these enzymes, such as their affinity for scopolamine and their maximum reaction velocity, are key to the rate of Scopolamine beta-D-Glucuronide formation.

Cofactor Availability: The reaction requires the co-substrate UDP-glucuronic acid (UDPGA). sigmaaldrich.com The intracellular concentration and regeneration of UDPGA can be a rate-limiting factor for the glucuronidation process.

Competing Metabolic Pathways: Scopolamine also undergoes Phase I metabolism, particularly oxidative demethylation by cytochrome P450 enzymes of the CYP3A subfamily. mdpi.comnih.govdrugbank.com The activity of these enzymes can influence the amount of parent scopolamine available for glucuronidation. For instance, inhibition of CYP3A enzymes, such as by components of grapefruit juice, has been shown to increase the bioavailability of scopolamine, which could subsequently alter the substrate pool for UGT enzymes. mdpi.comnih.gov

| Factor | Description | Impact on Scopolamine Glucuronidation |

|---|---|---|

| UGT Enzyme Activity | The catalytic efficiency of specific UDP-glucuronosyltransferase isoforms responsible for conjugating scopolamine. researchgate.net | Higher enzyme activity leads to more rapid formation of this compound. |

| UDPGA Availability | The presence of the essential co-substrate, UDP-glucuronic acid, required for the conjugation reaction. sigmaaldrich.com | Limited availability can become a rate-limiting step, slowing down the glucuronidation process. |

| Phase I Metabolism | Metabolism by other enzymes, such as CYP3A, which modifies scopolamine before it can be glucuronidated. nih.gov | Competition between pathways can affect the amount of scopolamine available for conjugation. Inhibition of CYP3A may increase the substrate pool for UGTs. mdpi.com |

| Drug Interactions | Co-administration of other drugs that are substrates or inhibitors of the same UGT or CYP isoforms. unnes.ac.id | Can either competitively inhibit or induce the enzymes, thereby decreasing or increasing the rate of glucuronidation. |

Inter-individual Variability in Glucuronide Conjugation

Significant inter-individual variability is a hallmark of scopolamine pharmacokinetics. nih.govresearchgate.nethhs.gov Plasma concentrations of the drug can vary dramatically between individuals, and differences in metabolism, including glucuronidation, are a primary cause.

Genetic Polymorphisms: A key factor driving this variability is genetic polymorphism in the genes encoding UGT enzymes. nih.govgoogle.com Variations in the DNA sequence of UGT genes can result in enzymes with altered expression levels or catalytic activity. nih.govmdpi.com This can lead to distinct population phenotypes, such as "poor," "intermediate," "extensive," or "ultrarapid" metabolizers. google.com An individual with a polymorphism that reduces the function of a key scopolamine-metabolizing UGT isoform would be expected to have slower clearance and higher exposure to the parent drug. Although specific polymorphisms affecting scopolamine have not been detailed, genetic variations in UGT1A and UGT2B families are known to have clinically significant impacts on the metabolism of many other drugs. nih.govnih.gov

Other Contributing Factors: Beyond genetics, other factors can contribute to variability. Studies have suggested potential differences in scopolamine pharmacokinetics between sexes, although this is not always consistent across all parameters. researchgate.netunl.edu Age-related changes in enzyme expression and physiological conditions can also play a role. eur.nl The co-administration of other medications that induce or inhibit UGT enzymes can further contribute to the observed differences in metabolic profiles among individuals. unnes.ac.id

| Source of Variability | Mechanism | Potential Consequence for Scopolamine Metabolism |

|---|---|---|

| Genetic Polymorphisms in UGTs | Variations in UGT genes lead to enzymes with different activity levels (e.g., poor vs. extensive metabolizers). nih.govgoogle.com | Significant differences in the rate and extent of this compound formation, affecting drug clearance and exposure. |

| Age | Enzyme expression and activity can change over a person's lifespan, with differences noted in pediatric and elderly populations. eur.nl | Altered glucuronidation capacity, potentially leading to different clearance rates at different life stages. |

| Sex | Some studies suggest sex-based differences in pharmacokinetic parameters, which may be linked to hormonal influences on enzyme expression or activity. researchgate.netunl.edu | Potential for different metabolic rates between males and females. |

| Drug-Drug Interactions | Co-administered drugs can induce or inhibit the UGT enzymes responsible for scopolamine metabolism. unnes.ac.id | Unpredictable changes in glucuronidation efficiency, leading to altered scopolamine levels. |

Future Research Trajectories for Scopolamine Beta D Glucuronide Studies

Elucidation of Undetermined Glucuronide Metabolite Structures in Specific Biological Samples

While glucuronidation is a known major metabolic pathway for scopolamine (B1681570), the precise chemical structures of its glucuronide metabolites in human urine remain to be definitively elucidated. nih.govhhs.gov Early research indicated that after enzymatic hydrolysis with beta-glucuronidase and sulfatase, the recovery of scopolamine from human urine increased significantly, suggesting that glucuronide conjugation is a relevant pathway. nih.govhhs.gov However, stringent verification and structural confirmation are still lacking. nih.govhhs.gov

In contrast, more detailed metabolic profiling has been achieved in animal models. A study in rats identified at least 18 metabolites, including glucuronide and sulfate (B86663) conjugates of norscopolamine, hydroxyscopolamine, and the parent drug itself. nih.govcapes.gov.br This highlights the potential for a variety of glucuronide conjugates to be formed. Future research must focus on isolating and characterizing these specific glucuronide structures in human samples to understand the full metabolic profile of scopolamine. This will provide a more complete picture of its biotransformation and excretion.

Comprehensive Mapping of Enzymatic Pathways for Scopolamine Glucuronide Formation

The enzymatic machinery responsible for the formation of Scopolamine beta-D-Glucuronide is not fully understood. nih.gov While it is known that scopolamine is primarily metabolized in the liver, with glucuronide and sulfide (B99878) conjugates being the primary metabolites, the specific UDP-glucuronosyltransferase (UGT) enzymes involved have not been identified. drugbank.comunnes.ac.id

In addition to glucuronidation, scopolamine undergoes other metabolic transformations, including oxidative demethylation, which has been linked to the CYP3A subfamily of cytochrome P450 enzymes. nih.govhhs.govmdpi.com The interplay between these Phase I and Phase II metabolic pathways is an important area for investigation. Future studies should aim to identify the specific UGT isoforms responsible for scopolamine glucuronidation and explore the potential for drug-drug interactions that could alter its metabolic fate.

Advanced Modeling Approaches for Predicting Glucuronide Disposition

Pharmacokinetic (PK) modeling is a powerful tool for understanding and predicting the absorption, distribution, metabolism, and excretion of drugs and their metabolites. While PK models have been developed for scopolamine, there is a need for more sophisticated models that specifically account for the formation and disposition of this compound. nasa.govresearchgate.net

Existing models have successfully correlated scopolamine concentrations in plasma, saliva, and urine. nasa.gov Some studies have determined the concentration of scopolamine glucuronide in urine by measuring the difference between total scopolamine (after enzymatic hydrolysis) and the unconjugated parent drug. unl.edu However, future models should aim to incorporate the glucuronide as a distinct entity, allowing for the prediction of its concentration in various biological compartments over time. This would be particularly valuable for non-invasive monitoring using saliva or urine samples. nasa.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Glucuronide Detection

The accurate detection and quantification of this compound are essential for both clinical and forensic toxicology. Current methods often rely on enzymatic hydrolysis to cleave the glucuronide moiety, followed by detection of the parent drug. unl.edumdpi.com While effective, this indirect approach does not provide information about the intact conjugate.

Q & A

Q. What is the structural characterization of Scopolamine beta-D-Glucuronide, and how is it differentiated from related glucuronides?

this compound is a conjugated metabolite where beta-D-glucuronic acid is covalently linked to scopolamine via a glycosidic bond. Structural differentiation from isomers (e.g., alpha-D-glucuronides or positional isomers) requires advanced techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the glycosidic linkage (beta configuration) and substitution site on the aglycone .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular formula C₂₃H₂₉NO₈ for scopolamine-glucuronide) and fragmentation patterns .

- Reference standards : Compare retention times and spectral data against known glucuronides (e.g., chenodeoxycholic acid 3-O-glucuronide) .

Q. What in vitro methodologies are used to synthesize this compound for pharmacological studies?

Synthesis typically involves enzymatic glucuronidation:

- Recombinant UDP-glucuronosyltransferases (UGTs) : Incubate scopolamine with UGT isoforms (e.g., UGT1A1, UGT2B7) in the presence of UDP-glucuronic acid .

- Hepatocyte/microsomal assays : Use liver microsomes or primary hepatocytes to mimic metabolic conjugation .

- Purification : Isolate the glucuronide via reversed-phase HPLC or solid-phase extraction, followed by lyophilization .

Q. How is this compound quantified in biological matrices like plasma or brain tissue?

Quantification relies on sensitive bioanalytical workflows:

- LC-MS/MS : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for specificity. Example transitions: m/z 428 → 252 (scopolamine) and m/z 604 → 428 (glucuronide) .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix effects .

- Validation : Follow FDA guidelines for linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>80%) .

Advanced Research Questions

Q. How does the site of glucuronidation influence the pharmacokinetics and blood-brain barrier (BBB) penetration of this compound?

- Pharmacokinetic Impact : Glucuronidation at specific hydroxyl groups (e.g., tertiary vs. primary) affects solubility and clearance. For example, polar glucuronides exhibit faster renal excretion, reducing systemic exposure .

- BBB Penetration : Scopolamine’s glucuronide is less lipophilic than the parent drug, limiting passive diffusion. However, active transport via efflux pumps (e.g., P-glycoprotein) may further restrict CNS entry .

- Experimental Design : Compare AUC and brain-to-plasma ratios of scopolamine vs. its glucuronide in rodent models using microdialysis .

Q. What analytical challenges arise when resolving this compound from isomeric metabolites in complex samples?

Key challenges include:

- Co-elution of isomers : Positional glucuronides (e.g., 3-O vs. 6-O) may have identical mass spectra. Resolve using HILIC chromatography or ion-mobility MS .

- Matrix interference : Phospholipids in plasma suppress ionization. Mitigate with dilute-and-shoot or phospholipid removal cartridges .

- Data contradiction : Discrepancies between in vitro and in vivo metabolite profiles require cross-validation with stable isotope-labeled internal standards .

Q. How can in vitro models predict the metabolic stability and drug-drug interaction potential of this compound?

- Metabolic Stability : Incubate the glucuronide with β-glucuronidase to assess susceptibility to hydrolysis. Measure half-life in human plasma vs. buffer .

- Enzyme inhibition : Test UGT isoforms for inhibition by co-administered drugs (e.g., NSAIDs) using fluorescent probes (4-methylumbelliferyl glucuronide) .

- Data Analysis : Use Michaelis-Menten kinetics to calculate Kₘ and Vₘₐₓ for glucuronidation pathways. Compare interspecies differences (human vs. rat microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。